1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, an imidazole ring, and a sulfonamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to form the bonds and rings in the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperidine ring (a six-membered ring with one nitrogen atom), an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms). Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitrogen atoms in the pyrimidine, piperidine, and imidazole rings could potentially act as nucleophiles in reactions. The sulfonamide group might also participate in reactions, particularly if conditions cause it to become deprotonated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and the sulfonamide group could make the compound more polar, affecting its solubility in different solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Multifunctional Agent Design
- N-Alkylation in Arylsulfonamide Derivatives : Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, such as 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide, can result in the design of selective ligands or multifunctional agents. These agents show potential in treating complex diseases, with certain compounds demonstrating antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Structural Analysis and Molecular Conformation
- Benzene Ring Tilt and Intramolecular Interactions : In N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, the benzene rings are tilted relative to each other, and there are weak intramolecular π–π stacking interactions, indicating the structural complexity of such compounds (Kumar et al., 2012).
Antiproliferative Activity in Cancer Treatment
Potential Anticancer Agents : Research on derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one has shown promising antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
V600EBRAF Inhibitory Effect : Sulfonamide derivatives have shown significant inhibitory activity against V600EBRAF, a protein associated with various cancers. Specific compounds have demonstrated strong growth inhibition against multiple cancer cell lines (Abdel‐Maksoud et al., 2021).
Antimicrobial Research
Antimicrobial Activities Evaluation : Despite synthesis efforts, some derivatives, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, did not exhibit significant activities against tested organisms, highlighting the challenges in developing effective antimicrobial agents (Ovonramwen et al., 2021).
Novel Antimicrobial Agents Synthesis : Other studies focus on synthesizing novel derivatives with enhanced antimicrobial properties, indicating ongoing research in this field (Krishnamurthy et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins in the body and altering their activity. The various rings and functional groups in this compound could potentially allow it to interact with a variety of biological targets .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising activity in initial studies, it could be further developed as a potential therapeutic agent .
Properties
IUPAC Name |
1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19-10-13(17-11-19)23(21,22)18-9-12-3-7-20(8-4-12)14-15-5-2-6-16-14/h2,5-6,10-12,18H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWFYJZBGWOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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